molecular formula C17H19N3O2 B10904827 N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide

N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide

Cat. No.: B10904827
M. Wt: 297.35 g/mol
InChI Key: YLZNYJFQFXXYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both acetylamino and dimethylamino functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves the reaction of 3-(acetylamino)aniline with 4-(dimethylamino)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of N1-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N1-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-3-(aminomethyl)benzamide
  • N-[3-(acetylamino)phenyl]-3-nitrobenzamide
  • N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide

Uniqueness

N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE is unique due to the presence of both acetylamino and dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C17H19N3O2/c1-12(21)18-14-5-4-6-15(11-14)19-17(22)13-7-9-16(10-8-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22)

InChI Key

YLZNYJFQFXXYHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.